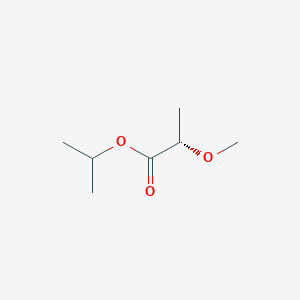
Propan-2-yl (2S)-2-methoxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl (2S)-2-methoxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propan-2-yl group attached to a (2S)-2-methoxypropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propan-2-yl (2S)-2-methoxypropanoate can be synthesized through esterification reactions. One common method involves the reaction of (2S)-2-methoxypropanoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl (2S)-2-methoxypropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield (2S)-2-methoxypropanoic acid and isopropanol.
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: (2S)-2-methoxypropanoic acid and isopropanol.
Transesterification: A different ester and alcohol.
Reduction: (2S)-2-methoxypropanol.
Applications De Recherche Scientifique
Propan-2-yl (2S)-2-methoxypropanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propan-2-yl (2S)-2-methoxypropanoate depends on its specific application. In general, esters can act as prodrugs, releasing the active compound upon hydrolysis in the body. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-2-yl (2S)-2-aminopropanoate: Similar ester structure but with an amino group.
Propan-2-yl (2S)-2-(methylamino)propanoate: Contains a methylamino group instead of a methoxy group.
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate: A more complex ester with additional functional groups.
Uniqueness
Propan-2-yl (2S)-2-methoxypropanoate is unique due to its specific ester structure and the presence of a methoxy group, which can influence its reactivity and interactions in various chemical and biological systems.
Propriétés
Numéro CAS |
923023-78-3 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
propan-2-yl (2S)-2-methoxypropanoate |
InChI |
InChI=1S/C7H14O3/c1-5(2)10-7(8)6(3)9-4/h5-6H,1-4H3/t6-/m0/s1 |
Clé InChI |
AMCBXFAKLFFSQZ-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C(=O)OC(C)C)OC |
SMILES canonique |
CC(C)OC(=O)C(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol](/img/structure/B14180856.png)
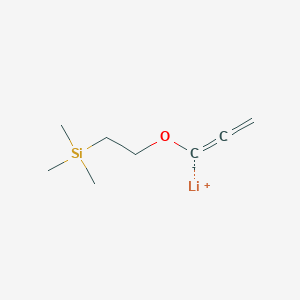
![6-[5-(4-Methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14180861.png)
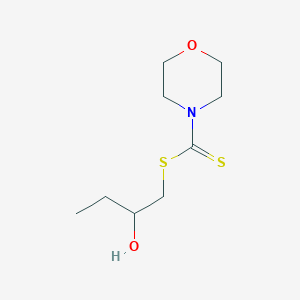
![N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide](/img/structure/B14180886.png)
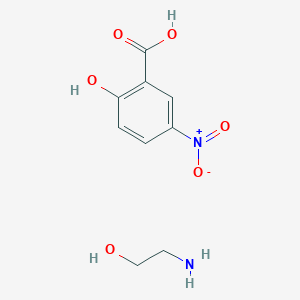
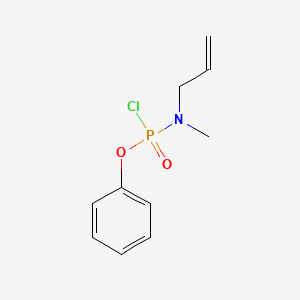
![3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide](/img/structure/B14180903.png)
![6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B14180929.png)
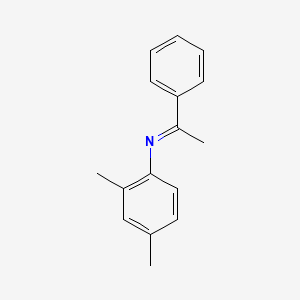
![N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180931.png)
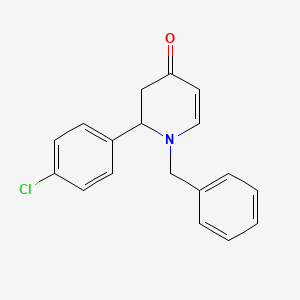

![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
